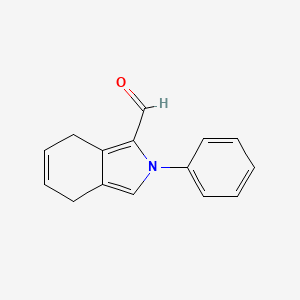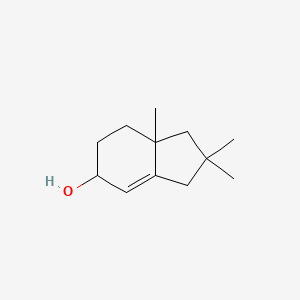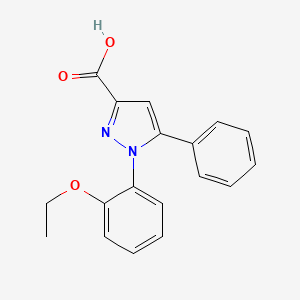
1-(2-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of 2-ethoxybenzoyl hydrazine with ethyl acetoacetate under reflux conditions in the presence of an acid catalyst. The reaction mixture is then subjected to cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(2-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
2-Phenyl-4,5-dihydro-1H-imidazole: A structurally similar compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(2-Ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both ethoxy and phenyl groups, which can influence its chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
62160-84-3 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17-11-7-6-10-15(17)20-16(12-14(19-20)18(21)22)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,21,22) |
InChI Key |
SUJFJAKTIUXVAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


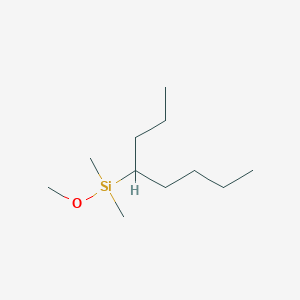
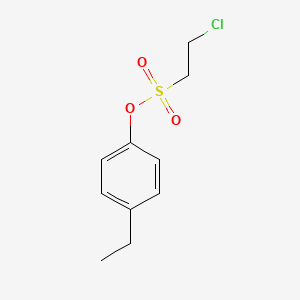
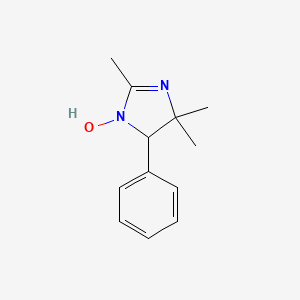
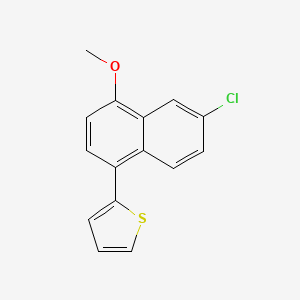
![2-(3,4-Dichlorophenyl)-2-[3-(2-methoxyethoxy)propyl]-1,3-dioxolane](/img/structure/B14547319.png)
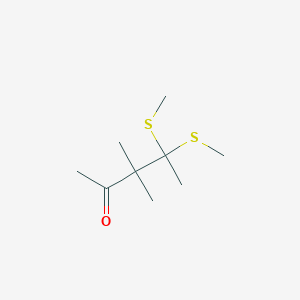
![5-Nitro-N-{3-[(propan-2-yl)oxy]propyl}pyridine-3-sulfonamide](/img/structure/B14547328.png)
![1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate](/img/structure/B14547334.png)
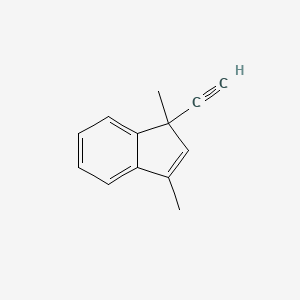
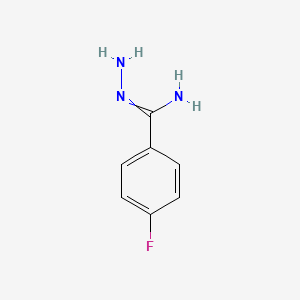
![3-{2-[1-(Prop-2-en-1-yl)pyridin-2(1H)-ylidene]ethylidene}pentane-2,4-dione](/img/structure/B14547368.png)
